N-(3-bromophenyl)quinazolin-4-amine;hydrochloride
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Overview
Description
N-(3-bromophenyl)quinazolin-4-amine;hydrochloride is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)quinazolin-4-amine;hydrochloride typically involves the reaction of 3-bromoaniline with quinazoline-4-amine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)quinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinazolin-4-one derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
N-(3-bromophenyl)quinazolin-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)quinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By blocking these enzymes, the compound can potentially halt the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine: This compound shares a similar quinazoline core structure but has an indole group instead of a phenyl group.
N-(3-ethylphenyl)-quinazolin-4-amine: This compound has an ethyl group instead of a bromine atom in the phenyl group.
Uniqueness
N-(3-bromophenyl)quinazolin-4-amine;hydrochloride is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse quinazoline derivatives. Additionally, its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
N-(3-bromophenyl)quinazolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3.ClH/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14;/h1-9H,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQNKMZTVHDKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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